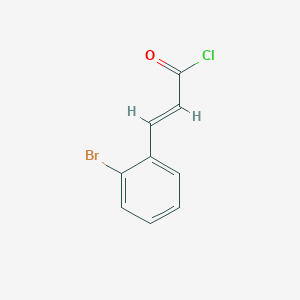

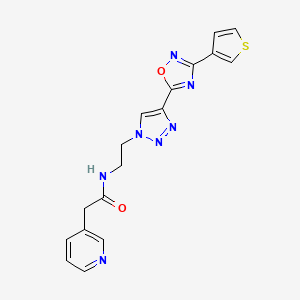

![molecular formula C16H20N4O5S3 B2517608 Methyl-3-({[1-(4-Methyl-1,2,3-thiadiazol-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophen-2-carboxylat CAS No. 1235302-00-7](/img/structure/B2517608.png)

Methyl-3-({[1-(4-Methyl-1,2,3-thiadiazol-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophen-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds, such as those described in the provided papers, involves multiple steps that include the conversion of carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reactions with various N-mono-substituted hydrazines yield the target compounds, such as 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds are synthesized as major products and can be further modified through N-alkylation with alkyl halides to produce different derivatives . Additionally, the synthesis of sulfur-stabilized carbanions from L-valine, followed by reactions with electrophiles, demonstrates the versatility of these synthetic methods in producing complex molecules .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using advanced spectroscopic techniques. The 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS (High-Resolution Mass Spectrometry), are employed to ascertain the structural integrity and purity of the novel heterocyclic compounds . These techniques provide detailed information about the molecular framework and the substitution patterns on the heterocyclic core.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is explored through their interactions with various electrophiles. For instance, the carbanion derived from 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine reacts with different electrophiles to yield a range of products. Furthermore, selective cleavage of C-S bonds is achieved using specific reagents such as phenyl dichlorophosphate (PDCP) in the presence of sodium iodide and DMF, or by using DOWEX 50W and paraformaldehyde in acetone/water for the cleavage of acetalic C-S bonds . These reactions highlight the potential for further functionalization and diversification of the molecular structure.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of "methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate", the methodologies and analytical techniques discussed can be applied to deduce such properties. The solubility, melting points, and stability of these compounds can be inferred from their structural analogs and the functional groups present in the molecules. The presence of heteroatoms and the heterocyclic core can significantly influence the compound's reactivity, boiling point, and other physicochemical characteristics.

Wissenschaftliche Forschungsanwendungen

- Das Vorhandensein des Thiophenringsystems wurde mit verschiedenen pharmakologischen Eigenschaften in Verbindung gebracht, darunter Antikrebs-, Entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Wirkungen .

- Thiophenderivate wurden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt .

Medizinische Chemie und Arzneimittelentwicklung

Korrosionsschutz und Materialwissenschaften

Synthetische Methodik und Heterocyclisierung

Wirkmechanismus

Target of Action

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to inhibit key enzymes or disrupt essential processes in target organisms . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the biochemical pathways essential for the survival or reproduction of bacteria

Pharmacokinetics

The lipophilicity of similar compounds has been determined using reversed-phase thin-layer chromatography , which could provide some insights into their absorption and distribution characteristics.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacterial cells, thereby inhibiting the spread of bacterial infections.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDNIFPVMWJJDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)